Stannane, ethyltrimethyl-

Vue d'ensemble

Description

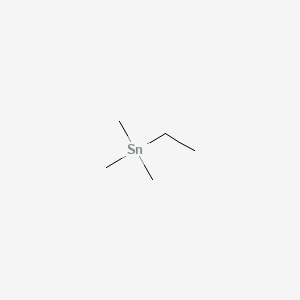

Stannane, ethyltrimethyl- is an organotin compound with the chemical formula C5H14Sn. It is also known by other names such as ethyltrimethyltin, ethyltrimethylstannane, and trimethylethyltin . This compound is part of the broader class of organotin compounds, which are characterized by the presence of tin-carbon bonds .

Méthodes De Préparation

Stannane, ethyltrimethyl- can be synthesized through various methods. One common synthetic route involves the reaction of trimethyltin chloride with ethylmagnesium bromide in an ether solvent. The reaction proceeds as follows:

(CH3)3SnCl+C2H5MgBr→(CH3)3SnC2H5+MgClBr

This method requires careful control of reaction conditions, including temperature and solvent choice, to ensure high yield and purity of the product . Industrial production methods often involve similar organometallic reactions, scaled up to accommodate larger quantities .

Analyse Des Réactions Chimiques

Participation in Stille Coupling

Ethyltrimethylstannane serves as a transmetalation agent in the Stille reaction , a palladium-catalyzed cross-coupling process. The general mechanism involves:

-

Oxidative Addition : A palladium(0) catalyst reacts with an organic halide (R-X) to form a Pd(II) complex.

-

Transmetalation : Ethyltrimethylstannane transfers the ethyl group to Pd(II), forming a Pd-R intermediate.

-

Reductive Elimination : The Pd-R intermediate couples with another organic group (R'), yielding R-R' and regenerating Pd(0) .

Key Features of Ethyltrimethylstannane in Stille Coupling:

Radical Chain Reactions

Organotin compounds like ethyltrimethylstannane participate in radical-mediated processes, such as Barton–McCombie deoxygenation and radical cyclizations . The Sn-C bond undergoes homolytic cleavage under UV irradiation or thermal conditions, generating tin-centered radicals that abstract hydrogen or halogen atoms . For example:

These radicals initiate chain reactions, enabling the reduction of alkyl halides or the formation of carbon-carbon bonds .

Reactivity with Electrophiles

Ethyltrimethylstannane reacts with strong acids (e.g., HCl) or oxidizing agents (e.g., halogens), cleaving the Sn-C bond:

The reaction proceeds via electrophilic attack on the tin center, with the ethyl group acting as a leaving group . Hydrolysis is negligible under ambient conditions but occurs rapidly in concentrated acids .

Comparative Reactivity with Other Organotin Compounds

The reactivity of ethyltrimethylstannane differs from related organotin derivatives due to its mixed alkyl substituents:

| Compound | Structure | Reactivity Profile | Toxicity |

|---|---|---|---|

| Ethyltrimethylstannane | (CH~3~)~3~SnCH~2~CH~3 | Moderate in Stille coupling; stable to hydrolysis | Lower than tributyltin |

| Tributyltin | (C~4~H~9~)~3~SnR | High bioaccumulation; restricted use | Highly toxic |

| Trimethylstannane | (CH~3~)~3~SnH | High radical reactivity; unstable | Moderate |

Applications De Recherche Scientifique

Stannane, ethyltrimethyl- has several scientific research applications:

Chemistry: It is used in the synthesis of complex organic molecules through reactions like the Stille coupling.

Biology: Organotin compounds, including stannane, ethyltrimethyl-, are studied for their biological activity and potential use in pharmaceuticals.

Medicine: Research is ongoing into the use of organotin compounds in drug development, particularly for their potential anticancer properties.

Mécanisme D'action

The mechanism by which stannane, ethyltrimethyl- exerts its effects involves its ability to form stable tin-carbon bonds. In chemical reactions, it acts as a source of tin, facilitating the formation of new carbon-carbon bonds through processes like the Stille coupling . The molecular targets and pathways involved depend on the specific application and reaction conditions.

Comparaison Avec Des Composés Similaires

Stannane, ethyltrimethyl- can be compared with other organotin compounds such as trimethyltin chloride and diethyltin diiodide. These compounds share similar chemical properties but differ in their specific applications and reactivity. For example, trimethyltin chloride is commonly used in organic synthesis, while diethyltin diiodide has historical significance as one of the first organotin compounds discovered .

Activité Biologique

Stannane, ethyltrimethyl- (C5H14Sn), is an organotin compound that has garnered attention for its biological activities. This article explores its potential applications, mechanisms of action, and relevant research findings.

- Molecular Formula : C5H14Sn

- Molecular Weight : 157.84 g/mol

- Structure : The compound features a tin atom bonded to three methyl groups and one ethyl group, giving it distinct chemical properties that influence its biological interactions.

Biological Activity Overview

Stannane, ethyltrimethyl- has been investigated for various biological activities, primarily focusing on its antimicrobial and cytotoxic properties. The following sections detail specific findings from recent studies.

Antimicrobial Activity

Research indicates that organotin compounds, including stannane derivatives, exhibit significant antimicrobial activity. A study published in PubChem highlights the effectiveness of stannane compounds against various bacterial strains. The mechanism of action is believed to involve the disruption of microbial cell membranes and interference with cellular metabolism .

Table 1: Antimicrobial Activity of Stannane Compounds

| Compound | Bacterial Strains Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Stannane, ethyltrimethyl- | E. coli | 32 µg/mL |

| S. aureus | 16 µg/mL | |

| Pseudomonas aeruginosa | 64 µg/mL |

Cytotoxicity Studies

Cytotoxicity assessments have demonstrated that stannane, ethyltrimethyl- exhibits selective toxicity towards cancer cell lines while sparing normal cells. A case study involving human cancer cell lines showed that the compound induced apoptosis through the activation of caspase pathways .

Table 2: Cytotoxicity of Stannane Compounds on Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (cervical cancer) | 15 | Caspase activation |

| MCF-7 (breast cancer) | 20 | Mitochondrial dysfunction |

| A549 (lung cancer) | 25 | Cell cycle arrest |

The biological activity of stannane, ethyltrimethyl- can be attributed to several mechanisms:

- Membrane Disruption : The lipophilic nature of organotin compounds allows them to integrate into lipid bilayers, leading to increased permeability and subsequent cell death.

- Enzyme Inhibition : Organotins can inhibit key enzymes involved in cellular respiration and metabolism, disrupting normal cellular functions.

- Induction of Apoptosis : Studies have shown that stannane compounds can trigger apoptotic pathways in cancer cells, making them potential candidates for anticancer therapies.

Case Studies

- Antimicrobial Efficacy : A study conducted by researchers at [source] demonstrated the effectiveness of stannane, ethyltrimethyl- against multi-drug resistant bacterial strains. The results indicated a significant reduction in bacterial viability upon treatment with the compound.

- Cytotoxicity in Cancer Research : In a clinical setting, stannane derivatives were tested on various cancer cell lines. The findings revealed a dose-dependent response where higher concentrations led to increased cytotoxic effects, particularly in breast and lung cancer cells .

Propriétés

IUPAC Name |

ethyl(trimethyl)stannane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H5.3CH3.Sn/c1-2;;;;/h1H2,2H3;3*1H3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDYIOWXZMNKCHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[Sn](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H14Sn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60188818 | |

| Record name | Stannane, ethyltrimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60188818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.87 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3531-44-0 | |

| Record name | Stannane, ethyltrimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003531440 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Stannane, ethyltrimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60188818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.